molecular formula C9H14FNO3 B1490110 4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid CAS No. 2002355-67-9

4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid

Cat. No.: B1490110
CAS No.: 2002355-67-9
M. Wt: 203.21 g/mol
InChI Key: UCVYHIHJSOWBGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C9H14FNO3 and its molecular weight is 203.21 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as phospholipase D (PLD). The interaction with PLD is crucial as it influences the production of phosphatidic acid, a lipid second messenger involved in numerous cellular processes . Additionally, this compound may interact with other proteins and receptors, modulating their activity and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on cellular processes are diverse and significant. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of PLD, leading to changes in the production of phosphatidic acid and subsequent alterations in cell signaling . These changes can affect various cellular functions, including cell spreading, stress fiber formation, and chemotaxis. Furthermore, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to modulate enzyme activity. This compound is known to inhibit the activity of PLD, which plays a critical role in the production of phosphatidic acid . By inhibiting PLD, this compound can reduce the levels of phosphatidic acid, leading to alterations in cell signaling pathways and cellular responses. Additionally, this compound may interact with other enzymes and receptors, further modulating their activity and contributing to its overall biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific conditions . The long-term effects of this compound on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in cell signaling and metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, this compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling and metabolism . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites that may have distinct biochemical properties . The effects on metabolic flux and metabolite levels are important considerations in understanding the overall impact of this compound on cellular function and metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins. This compound can be transported across cell membranes by specific transporters, affecting its localization and accumulation within different cellular compartments . The distribution of this compound within tissues can also impact its overall biochemical effects and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of this compound within subcellular structures can influence its interactions with biomolecules and its overall biochemical effects.

Biological Activity

4-(4-Fluoropiperidin-1-yl)-4-oxobutanoic acid is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on the mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C9_{9}H14_{14}FNO3_{3}
  • Molecular Weight : 203.21 g/mol
  • CAS Number : 2098024-02-1

The compound features a piperidine ring substituted with a fluorine atom and a keto group, which is crucial for its biological activity.

Research indicates that this compound acts primarily as a selective antagonist for the lysophosphatidic acid receptor type 1 (LPAR1). This receptor plays a significant role in various physiological processes, including cell proliferation, migration, and survival, particularly in fibrotic diseases.

Key Findings

  • Antifibrotic Properties : In preclinical studies, the compound demonstrated significant antifibrotic effects by inhibiting LPAR1-mediated signaling pathways, which are implicated in the progression of fibrosis in tissues such as the lungs and skin .
  • Selectivity : The compound exhibited a selective binding affinity for LPAR1 with an IC50_{50} value of approximately 5.0 μM, indicating its potential as a lead candidate for drug development targeting fibrotic disorders .

Pharmacological Effects

The biological activity of this compound has been assessed through various pharmacological studies:

Study Type Findings
In vitro assaysDemonstrated inhibition of LPAR1-mediated cell signaling pathways.
In vivo modelsShowed reduced fibrosis in mouse models subjected to LPA-induced skin leakage.
PharmacokineticsExhibited favorable absorption and distribution characteristics.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Skin Fibrosis Model : A study involving mice treated with LPA showed that administration of this compound significantly reduced skin vascular leakage and fibrosis markers compared to control groups .
  • Lung Fibrosis Research : Another investigation focused on lung fibrosis revealed that the compound effectively decreased collagen deposition and inflammatory cell infiltration in lung tissues, suggesting its utility in treating pulmonary fibrosis .
  • Comparative Studies : When compared to other known LPAR1 antagonists, this compound demonstrated superior selectivity and potency, making it a promising candidate for further development .

Properties

IUPAC Name

4-(4-fluoropiperidin-1-yl)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14FNO3/c10-7-3-5-11(6-4-7)8(12)1-2-9(13)14/h7H,1-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCVYHIHJSOWBGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1F)C(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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